molecular formula C21H22N6O2 B2728080 6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine CAS No. 681271-48-7

6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Cat. No. B2728080
M. Wt: 390.447
InChI Key: IZYSWWBCOARXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C21H22N6O2. It is related to 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, which is an effective human carbonic anhydrase (hCA) inhibitor .


Synthesis Analysis

While specific synthesis information for 6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine is not available, related compounds have been synthesized from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .

Scientific Research Applications

Nitrogen Heterocycles in Pharmaceutical Development

Nitrogen heterocycles are a fundamental structural component in pharmaceuticals, demonstrating their critical role in drug development due to their versatile pharmacological properties. Analysis reveals that a significant portion of FDA-approved drugs contains nitrogen heterocycles, highlighting their importance in therapeutic agents (Vitaku et al., 2014). These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral effects, among others. Their structural diversity and the ability to engage in various biological interactions make them a cornerstone of medicinal chemistry.

Synthesis and Functionalization of Nitrogen-Containing Compounds

The synthesis and functionalization of nitrogen-containing compounds, such as 1,2-oxazines and 1,2-benzoxazines, are of significant interest due to their potential applications in drug development and other areas of chemistry. These compounds can be synthesized through various methods, including the dehydration of dihydro-derivatives and cyclization of nitrosopentenones (Sainsbury, 1991). The structural flexibility and reactivity of these heterocycles allow for the creation of compounds with specific biological activities, demonstrating the potential for compounds like "6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine" to be tailored for specific therapeutic applications.

Biological Activities and Mechanisms

Research into the biological activities of phenothiazines, a class of nitrogen-containing heterocycles, has shown that these compounds possess a wide range of potential therapeutic effects, including antibacterial, anticancer, and antiviral activities (Pluta et al., 2011). The biological activities of these compounds are attributed to their interactions with cellular systems through various mechanisms, such as DNA intercalation and membrane penetration. This suggests that compounds like "6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine" could potentially be developed into effective pharmacological agents by exploring similar mechanisms of action.

properties

IUPAC Name

6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c22-20-19(27(28)29)21(24-15-23-20)26-13-11-25(12-14-26)18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYSWWBCOARXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2[N+](=O)[O-])N)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine

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